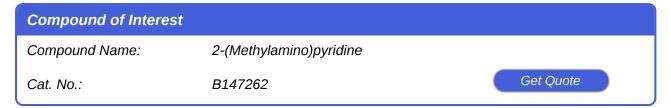


# An In-depth Technical Guide to 2-(Methylamino)pyridine (CAS: 4597-87-9)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **2-(Methylamino)pyridine** (CAS: 4597-87-9), a versatile heterocyclic amine with significant applications in the pharmaceutical and chemical industries. This document consolidates critical information on its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data with interpretation, and its role as a key building block in medicinal chemistry. Particular attention is given to its function as a ligand in coordination chemistry and the emerging biological significance of its derivatives, including their potential as anticancer and antitubercular agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science.

## **Chemical and Physical Properties**

**2-(Methylamino)pyridine**, also known as N-methyl-2-pyridinamine, is a colorless to pale yellow liquid with a pungent odor.[1] It is a derivative of pyridine and possesses a secondary amine functional group, which imparts basic properties and allows for a variety of chemical transformations.[1][2]

Table 1: Physicochemical Properties of 2-(Methylamino)pyridine



Property	Value	Reference(s)
CAS Number	4597-87-9	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1][3]
Molecular Weight	108.14 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	15 °C (lit.)	[2][3]
Boiling Point	200-201 °C (lit.)	[2][3]
Density	1.052 g/mL at 25 °C (lit.)	[2][3]
Refractive Index (n20/D)	1.578 (lit.)	[3][5]
Flash Point	88 °C (190.4 °F) - closed cup	[5]
рКа	6.73 ± 0.10 (Predicted)	[3]
Solubility	Miscible with water and organic solvents	[6]

## **Synthesis and Purification**

The most common and direct synthetic route to **2-(Methylamino)pyridine** involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with methylamine.[2][7] The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the C2 position. [7]

# **Experimental Protocol: Synthesis from 2-Chloropyridine** and Methylamine

This protocol is adapted from general procedures for the amination of halopyridines.

#### Materials:

- 2-Chloropyridine
- Aqueous methylamine solution (40%)



- Acetonitrile
- Sodium bicarbonate
- Sodium chloride
- Dichloromethane
- Anhydrous magnesium sulfate

#### Procedure:

- In a round-bottom flask, dissolve 2-chloropyridine in acetonitrile.
- To this solution, add a 40% aqueous solution of methylamine dropwise at room temperature with stirring. An excess of methylamine is typically used.
- Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
- Dilute the residue with water and neutralize with sodium bicarbonate.
- Saturate the aqueous layer with sodium chloride to reduce the solubility of the product.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-(Methylamino)pyridine.

### **Purification**

The crude product can be purified by fractional distillation under reduced pressure.

Procedure:



- Set up a fractional distillation apparatus.
- Heat the crude **2-(Methylamino)pyridine** under reduced pressure.
- Collect the fraction boiling at the appropriate temperature for 2-(Methylamino)pyridine. The
  purity of the collected fractions should be assessed by analytical techniques such as GC-MS
  or NMR.

# Spectroscopic Data and Interpretation <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

The NMR spectra of **2-(Methylamino)pyridine** are characteristic of a substituted pyridine ring. The following table provides expected chemical shifts and assignments.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data for **2-(Methylamino)pyridine** 



Nucleus	Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
<sup>1</sup> H	Н6	~8.0-8.2	dd	~5, ~2
H4	~7.3-7.5	ddd	~9, ~7, ~2	
H3	~6.4-6.6	d	~9	
H5	~6.3-6.5	ddd	~7, ~5, ~1	_
NH	Broad singlet	-	-	_
CH₃	~2.9	d	~5	_
13C	C2	~160	-	-
C6	~148	-	-	
C4	~137	-	-	_
C3	~107	-	-	_
C5	~112	-	-	_
СН₃	~29	-	-	_

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

#### Interpretation:

- ¹H NMR: The protons on the pyridine ring appear in the aromatic region (δ 6.0-8.5 ppm). The
  H6 proton is the most downfield due to its proximity to the electronegative nitrogen atom. The
  methyl group appears as a doublet due to coupling with the adjacent N-H proton. The N-H
  proton itself often appears as a broad singlet.
- <sup>13</sup>C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region. C2, being directly attached to two nitrogen atoms, is the most deshielded and appears furthest downfield.



# Applications in Research and Development Pharmaceutical Intermediate

**2-(Methylamino)pyridine** is a crucial building block in the synthesis of a wide range of pharmaceuticals.[1][4] Its derivatives have shown diverse biological activities, including:

- Anticancer Activity: Derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1] The proposed mechanisms of action include the induction of apoptosis and the disruption of critical cellular signaling pathways.[1]
- Antitubercular Activity: Researchers have designed derivatives of 2-(methylamino)pyridine
  as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for
  new antitubercular agents.
- Antihistamines, Antipsychotics, and Antidepressants: The pyridine scaffold is a common motif in drugs targeting the central nervous system.[1]

## **Coordination Chemistry and Catalysis**

**2-(Methylamino)pyridine** acts as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[4] It can coordinate as a monodentate or a bidentate ligand, utilizing the lone pairs of electrons on both the pyridine and the amino nitrogen atoms. These metal complexes have shown catalytic activity in various organic transformations.

Experimental Protocol: Synthesis of a Dimeric Copper(I) Complex

This protocol describes the preparation of a dimeric copper(I) complex of **2-(methylamino)pyridine**, demonstrating its utility as a ligand.

#### Materials:

- Dry 2-(Methylamino)pyridine (HMAP)
- Methyllithium (MeLi) in diethyl ether



- [Cu(TMEDA)<sub>2</sub>][CuCl<sub>2</sub>] (TMEDA = tetramethylethylenediamine)
- Anhydrous Tetrahydrofuran (THF)
- Schlenk apparatus
- Nitrogen atmosphere

#### Procedure:

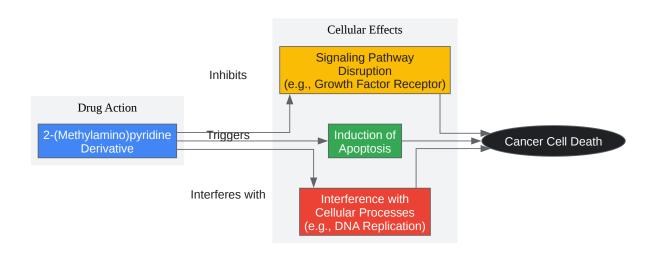
- Under a purified nitrogen atmosphere in a Schlenk apparatus, dissolve dry 2-(methylamino)pyridine (36.98 mmol) in 100 mL of anhydrous THF.
- Cool the solution to -40 °C and add an equivalent amount of MeLi (36.96 mmol) dropwise to generate the lithium salt (LiMAP).
- Allow the mixture to warm slowly to room temperature over 1 hour with stirring.
- To this solution, add one equivalent of [Cu(TMEDA)<sub>2</sub>][CuCl<sub>2</sub>] (18.49 mmol). A yellow microcrystalline precipitate of the dimeric Cu(I) complex, [Cu(MAP)]<sub>2</sub>, will form.
- Isolate the solid product by filtration, dry it under nitrogen, and store it in sealed ampoules. The reported yield is approximately 55%.

## **Signaling Pathways and Biological Workflows**

While specific signaling pathways for the parent **2-(Methylamino)pyridine** are not extensively documented, its derivatives have been shown to modulate key cellular pathways, particularly in the context of cancer.

Logical Relationship: Anticancer Mechanism of 2-(Methylamino)pyridine Derivatives



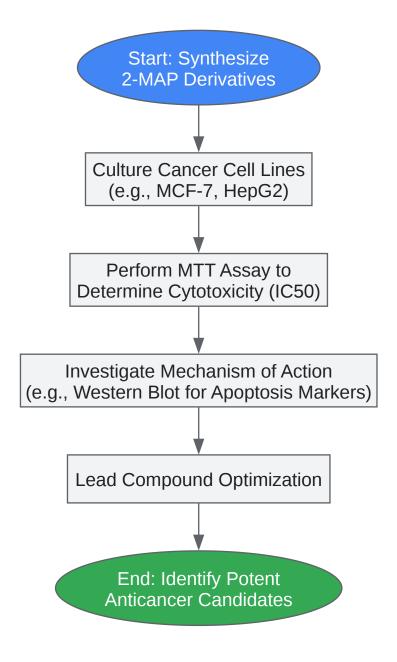


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Caption: Anticancer mechanism of 2-(Methylamino)pyridine derivatives.

Experimental Workflow: Screening for Anticancer Activity





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Caption: Workflow for screening the anticancer activity of **2-(Methylamino)pyridine** derivatives.

## Safety and Handling

**2-(Methylamino)pyridine** is considered a hazardous material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. It



is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [2][8]

Table 3: Hazard Information for 2-(Methylamino)pyridine

Hazard Statement	Description
H302 + H312 + H332	Harmful if swallowed, in contact with skin or if inhaled
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: Sigma-Aldrich

### Conclusion

**2-(Methylamino)pyridine** is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a wide array of functional molecules. Its utility as a building block in the synthesis of pharmaceuticals, particularly in the development of new anticancer and antitubercular agents, highlights its importance in medicinal chemistry. Furthermore, its ability to act as a ligand in coordination chemistry opens up avenues for the development of novel catalysts and materials. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering essential data and protocols to facilitate its synthesis, characterization, and application in various fields of chemical and biomedical research.

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